Mc-Val-Ala-PAB-OH, also known as 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxopropan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)hexanamide, is a compound classified as a linker in the context of antibody-drug conjugates (ADCs). This compound plays a crucial role in the development of targeted therapies in oncology and other fields by facilitating the attachment of cytotoxic agents to monoclonal antibodies. Its structure allows for selective delivery of drugs to cancer cells, minimizing damage to healthy tissues.
The synthesis of Mc-Val-Ala-PAB-OH can be approached through various methodologies. One notable method involves a multi-step process starting from l-Citrulline. The synthesis typically includes:
The synthesis can achieve yields ranging from 85% to 95%, depending on the specific reaction conditions and purity requirements. The process may also involve protecting group strategies to ensure selectivity during coupling reactions .
The molecular formula for Mc-Val-Ala-PAB-OH is C25H34N4O6, with a molecular weight of 486.56 g/mol. The compound features a complex structure that includes multiple functional groups essential for its reactivity and interaction with biological targets.
Key structural data include:
The structural representation highlights the presence of a pyrrolidine moiety, which contributes to its pharmacological properties .
Mc-Val-Ala-PAB-OH participates in several chemical reactions, primarily involving amide bond formation with cytotoxic agents. These reactions are critical for creating stable ADCs that can effectively deliver therapeutic payloads to target cells.
The compound's reactivity is influenced by its functional groups, allowing it to form covalent bonds with various drug molecules through nucleophilic attack mechanisms. This process is often facilitated under mild conditions to preserve the integrity of both the linker and the drug .
The mechanism of action for Mc-Val-Ala-PAB-OH revolves around its role as a cleavable linker in ADCs. Upon internalization by target cells, proteolytic enzymes cleave the linker, releasing the cytotoxic agent directly into the cell.
This targeted release mechanism enhances the efficacy of cancer therapies by ensuring that high concentrations of drugs are delivered specifically where needed while minimizing systemic exposure .
Mc-Val-Ala-PAB-OH exhibits stability under physiological conditions but is designed to be cleaved by specific enzymes within target cells, enhancing its utility in therapeutic applications .
Mc-Val-Ala-PAB-OH is primarily used in:
Its application extends into various fields including immunology, oncology, and biochemistry, where precise drug delivery systems are essential for effective treatment outcomes .
Dipeptide linkers serve as protease-sensitive spacers strategically positioned between the antibody carrier and cytotoxic payload in ADCs. Their fundamental purpose is to maintain covalent integrity during systemic circulation while undergoing selective cleavage within specific intracellular compartments of target cells. This controlled release mechanism capitalizes on the distinct proteolytic environment of cancer cells, particularly the elevated lysosomal protease activity compared to normal plasma conditions. Mc-Val-Ala-PAB-OH exemplifies this design philosophy, where the Val-Ala dipeptide sequence functions as a protease recognition motif that is efficiently cleaved by cathepsin B—a cysteine protease overexpressed in many tumor types [2] [6].
The structural architecture of dipeptide linkers requires careful optimization to balance multiple parameters: plasma stability, cleavage efficiency, and solubility profiles. Unlike non-specific acid-labile linkers (e.g., hydrazones) that may prematurely release payloads in circulation, dipeptide linkers offer superior stability in plasma (pH ~7.4) while rapidly cleaving in the acidic lysosomal environment (pH 4.5-5.0). This differential stability arises from the substrate specificity of lysosomal proteases that recognize and hydrolyze particular peptide sequences. The Val-Ala dipeptide in Mc-Val-Ala-PAB-OH demonstrates high specificity for cathepsin B, minimizing off-target cleavage by other proteases and thereby reducing non-specific payload release [2] [8].
The incorporation of a hydrophilic spacer (6-maleimidocaproyl, "Mc") enhances the overall solubility of the linker-payload complex, addressing the hydrophobicity challenges that often plague high-drug-antibody ratio (DAR) ADCs. This structural feature helps mitigate aggregation issues and improves pharmacokinetic profiles, enabling the development of ADCs with higher DAR values while maintaining acceptable systemic stability [1] [2].
The development of Val-Ala linkers represents a significant evolution from first-generation dipeptide linkers, particularly the widely implemented Val-Cit (valine-citrulline) system. While Val-Cit linkers demonstrated improved stability over non-peptidic alternatives, clinical experience revealed limitations including susceptibility to carboxylesterase-mediated cleavage in plasma and aggregation tendencies in high-DAR conjugates. These observations prompted the exploration of alternative dipeptide sequences with improved pharmaceutical properties [2].
Comparative studies between Val-Cit and Val-Ala linkers conjugated to monomethyl auristatin E (MMAE) payloads revealed critical advantages for the Val-Ala configuration:
Table 1: Comparative Properties of Dipeptide Linkers in ADC Development
| Property | Val-Cit Linker | Val-Ala Linker |
|---|---|---|
| Plasma Stability | Moderate | High |
| Cathepsin B Cleavage | Broad protease sensitivity | Selective for cathepsin B |
| Aggregation at High DAR | Significant | Reduced |
| Buffer Stability | Good | Comparable |
| In Vitro Potency | High | Comparable |
| Carboxylesterase Susceptibility | Yes | No |
The superior cathepsin B selectivity of Val-Ala linkers represents a key pharmacological advantage. While Val-Cit linkers exhibit broad sensitivity to multiple cathepsins (including cathepsin B, L, and K), Val-Ala demonstrates predominant specificity for cathepsin B. This enzymatic selectivity translates to more controlled payload release, as evidenced by studies showing that cathepsin B inhibitors effectively blocked drug release from Val-Ala linkers (>75% inhibition) but had minimal effect on Val-Cit linkers (<15% inhibition) [2].
Furthermore, Val-Ala linkers demonstrate reduced aggregation propensity in high-DAR constructs compared to their Val-Cit counterparts. This characteristic enables the development of ADCs with higher drug loading, potentially enhancing antitumor efficacy without compromising pharmacokinetic stability. This advantage was demonstrated in anti-Her2 ADCs utilizing random cysteine conjugation, where Val-Ala conjugates showed significantly less aggregation than Val-Cit equivalents at high DAR values [2].
The evolution toward Val-Ala linkers is further validated in next-generation FDA-approved ADCs, including the groundbreaking trastuzumab deruxtecan (Enhertu®), which employs a Gly-Gly-Phe-Gly tetrapeptide linker with a self-immolative spacer. This design paradigm shift toward more stable and selective peptide linkers underscores the importance of optimized linker technology in achieving enhanced therapeutic indices [2] [6].
The p-aminobenzyloxycarbonyl (PAB) moiety represents a critical self-immolative spacer in Mc-Val-Ala-PAB-OH that enables efficient payload release following dipeptide cleavage. This structural component serves as a molecular bridge between the protease-cleavable dipeptide and the cytotoxic payload, fulfilling several essential functions in ADC pharmacology [1] [2].
The self-immolative mechanism of PAB operates through a 1,6-elimination process triggered by dipeptide cleavage. Following proteolytic hydrolysis of the Val-Ala amide bond, the liberated amine group on the PAB component initiates an electronic rearrangement that ultimately releases the payload in its unmodified, pharmacologically active form. This process occurs through the formation of a quinone methide intermediate, which subsequently hydrolyzes to yield the free drug and a benign byproduct. This sophisticated release mechanism ensures that even payloads without directly accessible functional groups can be efficiently liberated in their native forms [2] [4].
The structural attributes of the PAB group contribute significantly to the overall conformational flexibility of the linker. With a molecular formula of C₂₁H₂₆N₄O₆ for MA-Val-Ala-PAB-OH (a closely related analog) and a molecular weight of approximately 430.46 g/mol, the PAB-containing linker maintains an optimal balance between stability and flexibility [4]. The para-substituted benzene ring provides an electron-donating system that facilitates the elimination cascade while maintaining chemical stability during systemic circulation. This molecular architecture has demonstrated superior performance compared to alternative spacers, particularly in terms of payload release kinetics and efficiency [2].
The incorporation of PAB also addresses steric constraints that might otherwise impede protease accessibility to the dipeptide cleavage site. By positioning the cleavage site away from the payload, the PAB spacer ensures that the steric bulk of the cytotoxic molecule does not interfere with protease recognition and hydrolysis. This spatial optimization is particularly crucial for bulky payloads such as auristatins and maytansinoids, where direct attachment to the dipeptide might compromise cleavage efficiency [2] [8].
Table 2: Structural and Functional Properties of Mc-Val-Ala-PAB-OH
| Characteristic | Specification | Functional Significance |
|---|---|---|
| Molecular Formula | C₂₅H₃₄N₄O₆ (Mc-Val-Ala-PAB) [1] | Determines physicochemical properties |
| Molecular Weight | 486.56 g/mol [1] | Influences DAR and pharmacokinetics |
| CAS Number | 1870916-87-2 [1] | Unique chemical identifier |
| PAB Mechanism | 1,6-Elimination via quinone methide intermediate | Enables release of unmodified payload |
| Dipeptide Sequence | L-Valyl-L-alanine | Cathepsin B recognition motif |
| Solubility Characteristics | Soluble in DMSO, DMF; limited aqueous solubility | Formulation considerations |
| Maleimide Capability | Thiol-reactive at terminal end | Site-specific antibody conjugation |
| LogP Value | ~0.9 [1] | Influences hydrophobicity and aggregation |
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 463-82-1